REACTION_CXSMILES
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C[O:2][C:3]([CH:5]1[C:14]2[N:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:8][CH2:7][CH2:6]1)=O.[NH3:15]>CO>[N:13]1[C:14]2[CH:5]([C:3]([NH2:15])=[O:2])[CH2:6][CH2:7][CH2:8][C:9]=2[CH:10]=[CH:11][CH:12]=1
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Name
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|
Quantity
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9 g
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Type
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reactant
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Smiles
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COC(=O)C1CCCC=2C=CC=NC12
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Name
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Quantity
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270 mL
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Type
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reactant
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Smiles
|
N
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CO
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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CUSTOM
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Details
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the residual oil triturated with hot petroleum ether (40°-60°)
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Type
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FILTRATION
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Details
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The resultant solid was filtered
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Type
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CUSTOM
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Details
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recrystallised from ethylacetate giving the title compound as colourless needles mpt
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Type
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CUSTOM
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Details
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132° C (5 g.)
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Name
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|
Type
|
|
Smiles
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N1=CC=CC=2CCCC(C12)C(=O)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |